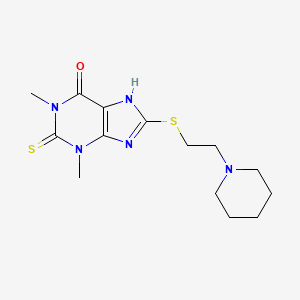
1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one typically involves multiple steps, including the formation of the purine core and subsequent functionalization. Common starting materials might include xanthine derivatives and piperidine. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioxo group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce various functional groups onto the purine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is unique due to its specific functional groups, which might confer distinct biological activities or chemical reactivity compared to other purine derivatives.
Biological Activity
1,3-Dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-2-thioxo-2,3-dihydro-1H-purin-6(9H)-one is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is C17H24N4OS, featuring a purine base modified with a thioether and a piperidine moiety. The structure can be represented as follows:
Pharmacological Properties
This compound exhibits several biological activities:
Anticancer Activity
Research indicates that this compound may inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (breast cancer), HepG2 (liver cancer).
- IC50 Values : The compound demonstrated significant cytotoxic effects with IC50 values ranging from 2.43 to 14.65 μM across different cell lines .
The proposed mechanism involves:
- Microtubule Destabilization : Similar compounds have shown to affect microtubule dynamics, which is crucial for cell division and proliferation.
- Induction of Apoptosis : Studies suggest that the compound enhances caspase activity, indicating an apoptosis-inducing effect at concentrations as low as 1.0 μM .
Case Studies
Several studies have focused on the biological activity of related compounds or derivatives:
Research Findings
Recent advancements in the synthesis and evaluation of similar compounds highlight the importance of structural modifications in enhancing biological activity. For example:
- Structural Variations : Modifications to the piperidine ring or thioether linkage can significantly influence potency and selectivity against cancer cells.
- In Vivo Studies : Preliminary animal studies suggest potential for therapeutic applications in treating tumors resistant to conventional therapies.
Properties
CAS No. |
6466-17-7 |
|---|---|
Molecular Formula |
C14H21N5OS2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
1,3-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C14H21N5OS2/c1-17-11-10(12(20)18(2)14(17)21)15-13(16-11)22-9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3,(H,15,16) |
InChI Key |
VHSLUSJLIQSFMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=S)C)NC(=N2)SCCN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















